molecular formula C12H13BrN2OS B8553554 6-Bromo-2-(piperidin-4-yloxy)-benzothiazole

6-Bromo-2-(piperidin-4-yloxy)-benzothiazole

Cat. No.: B8553554
M. Wt: 313.22 g/mol
InChI Key: XZTAOUIZZKDRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(piperidin-4-yloxy)-benzothiazole is a useful research compound. Its molecular formula is C12H13BrN2OS and its molecular weight is 313.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrN2OS

Molecular Weight

313.22 g/mol

IUPAC Name

6-bromo-2-piperidin-4-yloxy-1,3-benzothiazole

InChI

InChI=1S/C12H13BrN2OS/c13-8-1-2-10-11(7-8)17-12(15-10)16-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2

InChI Key

XZTAOUIZZKDRRS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(6-bromobenzo[d]thiazol-2-yloxy)piperidine-1-carboxylate (257 mg, 0.622 mmol) in CH2Cl2 (5 mL) was added TFA (0.719 mL, 9.33 mmol). After 2 h, the reaction mixture was diluted with DCM and washed with 1N NaOH and then brine, dried over Na2SO4, filtered and then concentrated under reduced pressure to obtain Compound 1B as a light yellow solid (190 mg, 0.607 mmol, 98% yield). 1H NMR (500 MHz, chloroform-d) δ ppm 7.75 (1H, d, J=1.9 Hz), 7.48-7.52 (1H, m), 7.43-7.47 (1H, m), 5.21-5.29 (1H, m), 3.15 (2H, dt, J=12.9, 4.7 Hz), 2.80 (2H, ddd, J=12.7, 9.5, 3.2 Hz), 2.10-2.22 (2H, m), 1.71-1.84 (2H, m), 1.47 (1H, br. s.).
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
0.719 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

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